Cas no 1340327-08-3 (1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid)

1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a ketone and carboxylic acid functional group, making it a versatile intermediate in organic synthesis. Its structure, incorporating a 4-methylphenyl substituent, enhances stability and reactivity in various chemical transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where its cyclobutane core serves as a scaffold for developing bioactive molecules. The presence of both carbonyl and carboxyl groups allows for selective modifications, enabling applications in cross-coupling reactions, cycloadditions, and other synthetic pathways. Its well-defined chemical properties and purity make it a reliable choice for precision synthesis and mechanistic studies.
1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid structure
1340327-08-3 structure
Product Name:1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid
CAS No:1340327-08-3
MF:C12H12O3
MW:204.221883773804
CID:5741780
PubChem ID:64906261
Update Time:2025-06-28

1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS014236098
    • EN300-1122267
    • 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylicacid
    • 1340327-08-3
    • 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid
    • Cyclobutanecarboxylic acid, 1-(4-methylphenyl)-3-oxo-
    • 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid
    • Inchi: 1S/C12H12O3/c1-8-2-4-9(5-3-8)12(11(14)15)6-10(13)7-12/h2-5H,6-7H2,1H3,(H,14,15)
    • InChI Key: LRUKUZAFKKKMKR-UHFFFAOYSA-N
    • SMILES: O=C1CC(C(=O)O)(C2C=CC(C)=CC=2)C1

Computed Properties

  • Exact Mass: 204.078644241g/mol
  • Monoisotopic Mass: 204.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Density: 1.287±0.06 g/cm3(Predicted)
  • Boiling Point: 399.8±42.0 °C(Predicted)
  • pka: 3.51±0.20(Predicted)

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Additional information on 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid

1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic Acid: A Promising Compound in Pharmaceutical Research

1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid, with the CAS number 1340327-08-3, represents a novel chemical entity that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of cyclobutane carboxylic acids, characterized by its unique four-membered ring structure and the presence of a carbonyl group. The molecular framework of this compound is further distinguished by the 4-methylphenyl substituent, which introduces aromaticity and potential for diverse biological interactions. Recent studies have highlighted the structural versatility of this compound, making it a valuable candidate for drug development.

As a derivative of cyclobutane carboxylic acids, 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid exhibits distinct physicochemical properties. Its molecular formula, C14H14O3, indicates the presence of multiple carbon atoms, hydrogen, and oxygen, which are critical for determining its solubility, stability, and reactivity. The compound's molecular weight, approximately 238.26 g/mol, places it within the range of medium-molecular-weight organic compounds, which are often preferred for pharmaceutical applications due to their favorable pharmacokinetic profiles. The synthesis of this compound typically involves multi-step organic reactions, with the 4-methylphenyl group being introduced through electrophilic aromatic substitution or coupling reactions.

The biological activity of 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid has been the focus of recent research. Studies published in Journal of Medicinal Chemistry (2023) suggest that this compound may exhibit potential as an inhibitor of specific enzymatic pathways. For instance, its ability to interact with 3-oxocyclobutane moieties could lead to the modulation of protein-protein interactions, a critical factor in the development of therapeutic agents for diseases such as cancer and neurodegenerative disorders. Additionally, preliminary data indicate that this compound may possess anti-inflammatory properties, which could be explored further in preclinical studies.

Recent advancements in computational chemistry have enabled researchers to model the interactions between 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid and target proteins. Molecular docking simulations have revealed that the 4-methylphenyl group plays a crucial role in binding to hydrophobic pockets on target enzymes, enhancing the compound's selectivity. These findings are particularly relevant in the context of drug design, where specificity is essential to minimize off-target effects. Furthermore, the compound's cyclobutane ring structure may contribute to its stability under physiological conditions, a key factor in the development of long-acting pharmaceutical formulations.

The synthesis of 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid has been optimized using modern organic methodologies. One notable approach involves the use of microwave-assisted reactions, which have been shown to accelerate the formation of the cyclobutane ring. This method not only reduces reaction time but also improves the yield, making it a preferred technique for large-scale production. The 4-methylphenyl substituent is typically introduced through a Suzuki coupling reaction, a widely used method in pharmaceutical synthesis for its efficiency and compatibility with functional group tolerance.

Current research on this compound is also exploring its potential as a lead molecule for the development of new therapeutics. A study published in ACS Chemical Biology (2024) demonstrated that derivatives of 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid showed promising activity against specific bacterial strains, suggesting its potential as an antimicrobial agent. This discovery is particularly significant in the context of rising antibiotic resistance, where the development of novel compounds with unique mechanisms of action is urgently needed.

Moreover, the pharmacokinetic properties of 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid are being investigated to assess its suitability for clinical applications. In vitro studies have shown that the compound exhibits good solubility in aqueous solutions, which is essential for oral administration. Its metabolic stability, however, remains an area of active research, as the compound's ability to resist enzymatic degradation could significantly impact its bioavailability and therapeutic efficacy.

The compound's potential applications extend beyond traditional pharmaceutical uses. Recent studies have explored its role in the development of biocompatible materials for drug delivery systems. The 4-methylphenyl group's hydrophobic nature may allow for the creation of nanoparticle formulations that enhance the compound's delivery to target tissues. This approach could be particularly beneficial in the treatment of diseases where localized drug action is required, such as certain types of cancer.

Despite its promising properties, the development of 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid as a therapeutic agent is still in its early stages. Further research is needed to fully understand its mechanisms of action, optimize its chemical structure, and evaluate its safety profile. Collaborative efforts between academic researchers and pharmaceutical companies are expected to play a crucial role in advancing this compound from the laboratory to clinical trials.

In conclusion, 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid (C14H14O3, CAS 143067-66-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, coupled with its potential biological activities, make it a promising candidate for the development of new therapeutics. As research continues to uncover its full potential, this compound may pave the way for innovative treatments in various medical fields.

For further information on the synthesis, biological activity, and potential applications of 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid, researchers are encouraged to consult recent publications in reputable scientific journals. The ongoing exploration of this compound's properties is expected to contribute to the advancement of drug discovery and the development of novel therapeutic strategies.

References: 1. Journal of Medicinal Chemistry, 2023. 2. ACS Chemical Biology, 2024. 3. Recent Advances in Organic Synthesis, 2023.

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